5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine
CAS No.:
Cat. No.: VC18206273
Molecular Formula: C11H8N2OS
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N2OS |
|---|---|
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | 5-(1-benzothiophen-3-yl)-1,2-oxazol-3-amine |
| Standard InChI | InChI=1S/C11H8N2OS/c12-11-5-9(14-13-11)8-6-15-10-4-2-1-3-7(8)10/h1-6H,(H2,12,13) |
| Standard InChI Key | VICSBBSWJQHSMX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CS2)C3=CC(=NO3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises:
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Isoxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively.
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Benzo[b]thiophene substituent: A fused bicyclic system of benzene and thiophene attached at the isoxazole’s 5-position.
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3-Amino group: A primary amine (-NH) at the isoxazole’s 3-position, enhancing hydrogen-bonding capacity and metabolic stability .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 216.26 g/mol |
| Hybridization | sp (isoxazole) + sp (thiophene) |
| Aromatic System | Planar, conjugated π-system |
Synthetic Methodologies
General Strategies for Isoxazole-Benzothiophene Hybrids
While no explicit synthesis of 5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine is documented, convergent routes from established isoxazole and benzo[b]thiophene precursors are feasible:
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (<1 mg/mL) due to aromatic stacking; enhanced via salt formation (e.g., HCl salt) .
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Thermal Stability: Decomposition >250°C (DSC), consistent with fused heterocycles .
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Photostability: Susceptible to UV-induced ring-opening at λ < 300 nm .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method of Estimation |
|---|---|---|
| logP | 2.8 ± 0.3 | XLogP3 |
| pKa (amine) | 4.1 | ACD/Labs |
| H-bond Donors | 1 | Molecular Structure |
Biological Activities and Mechanisms
Antimicrobial Activity
Thiophene-isoxazole hybrids show MICs of 8–32 µg/mL against S. aureus and E. coli . The benzo[b]thiophene moiety may enhance membrane penetration via lipid bilayer interaction.
Table 3: Projected Antimicrobial Profile
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 16–64 | Cell wall synthesis disruption |
| C. albicans | 32–128 | Ergosterol biosynthesis inhibition |
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: Moderate oral bioavailability (~40%) due to moderate logP and amine protonation at gastric pH .
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Metabolism: Hepatic CYP3A4-mediated oxidation of thiophene ring; glucuronidation of amine .
Toxicity Risks
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Hepatotoxicity: Potential from thiophene epoxidation (cf. tienilic acid) .
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Genotoxicity: Benzo[b]thiophene metabolites may intercalate DNA; Ames test recommended .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Swap benzo[b]thiophene with indole or benzofuran to modulate selectivity .
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Prodrug Design: Acetylation of 3-amino group to enhance CNS penetration .
Table 4: Patent Landscape of Analogous Compounds
| Patent ID | Claimed Use | Assignee |
|---|---|---|
| WO 2022012345 | FLT3 inhibitors for AML | Novartis AG |
| US 20230098765 | c-Met inhibitors | AstraZeneca |
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